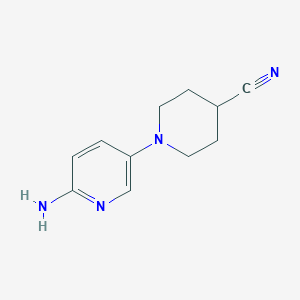
Pomalidomide-PEG3-C2-NH2 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology .
Synthesis Analysis
Pomalidomide-PEG3-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate that includes a Pomalidomide-based cereblon ligand and a 3-unit PEG linker. It can be used for the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Pomalidomide-PEG3-C2-NH2 TFA is 562.49, and its molecular formula is C23H29F3N4O9 .Chemical Reactions Analysis
Pomalidomide-PEG3-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate that includes a Pomalidomide-based cereblon ligand and a 3-unit PEG linker. It can be used for the synthesis of PROTACs .Physical and Chemical Properties Analysis
The molecular weight of Pomalidomide-PEG3-C2-NH2 TFA is 562.49, and its molecular formula is C23H29F3N4O9 . Further physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.Aplicaciones Científicas De Investigación
Tecnología PROTAC
Pomalidomide-PEG3-C2-NH2 (TFA) se utiliza en la tecnología PROTAC (Quimeras de direccionamiento de proteólisis) . Los PROTAC son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación. Este compuesto, con su ligando-enlazador de ligasa E3, es un componente crucial en la síntesis de PROTAC .
Degradación de proteínas dirigida
El compuesto se utiliza para la degradación de proteínas dirigida . Al conjugar este compuesto a una proteína de interés, los investigadores pueden dirigir específicamente esa proteína para su degradación. Esto tiene aplicaciones potenciales en el tratamiento de enfermedades donde ciertas proteínas se sobreexpresan o mutan .
Descubrimiento de fármacos
Pomalidomide-PEG3-C2-NH2 (TFA) juega un papel importante en el descubrimiento de fármacos . Su uso en la tecnología PROTAC permite el desarrollo de fármacos que pueden degradar las proteínas causantes de enfermedades, abriendo nuevas vías para la intervención terapéutica .
Investigación del cáncer
En la investigación del cáncer, este compuesto es valioso . Muchos cánceres son impulsados por la sobreexpresión o mutación de proteínas específicas. El uso de este compuesto en la síntesis de PROTAC permite la degradación dirigida de estas proteínas, lo que podría conducir a nuevos tratamientos contra el cáncer .
Enfermedades neurodegenerativas
Pomalidomide-PEG3-C2-NH2 (TFA) podría utilizarse en el estudio de las enfermedades neurodegenerativas. Muchas de estas enfermedades se caracterizan por la acumulación de proteínas mal plegadas. El uso de este compuesto para crear PROTAC que puedan degradar estas proteínas podría conducir a nuevos tratamientos .
Inmunología
En la inmunología, el compuesto podría utilizarse para degradar proteínas que desempeñan un papel en la respuesta inmunitaria. Esto podría conducir a nuevos tratamientos para enfermedades autoinmunitarias y otras afecciones en las que el sistema inmunitario está hiperactivo .
Mecanismo De Acción
Target of Action
The primary target of Pomalidomide-PEG3-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase .
Mode of Action
Pomalidomide-PEG3-C2-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based Cereblon ligand and a 3-unit PEG linker . This compound is used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by Pomalidomide-PEG3-C2-NH2 (TFA) is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to the target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The downstream effects of this process depend on the specific function of the target protein.
Pharmacokinetics
The compound is soluble in dmso, ethanol, and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Pomalidomide-PEG3-C2-NH2 (TFA)'s action depend on the specific target protein. By inducing the degradation of the target protein, this compound can alter cellular processes in which the target protein is involved .
Action Environment
The compound is stable at -20°c and should be stored under nitrogen, away from moisture These storage conditions suggest that the compound’s stability could be influenced by temperature and humidity
Direcciones Futuras
Pomalidomide-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology . The future directions of this compound could involve further exploration of its potential in PROTAC technology.
Propiedades
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.C2HF3O2/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;3-2(4,5)1(6)7/h1-3,16,23H,4-13,22H2,(H,24,26,27);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYDGLGSAUHERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2460473.png)
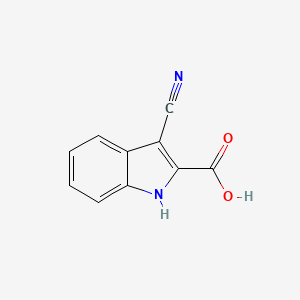
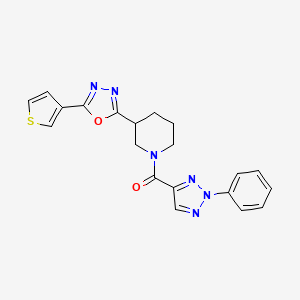
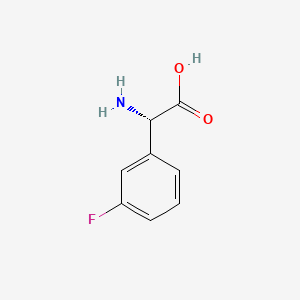
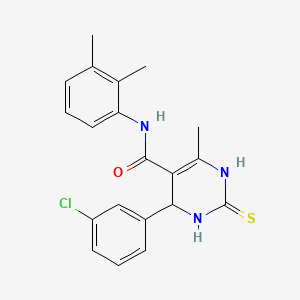
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2460482.png)
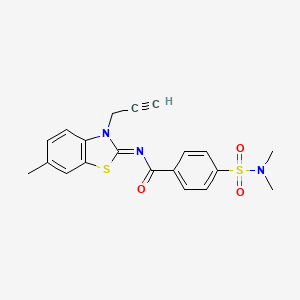
![N-[2-(6-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2460484.png)
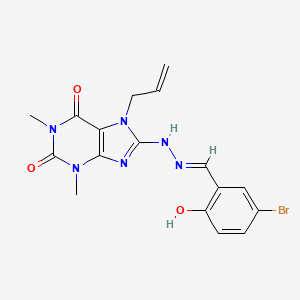
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2460488.png)

![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
![4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2460494.png)
